1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate
Overview
Description
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system and a dichlorobenzoate moiety
Preparation Methods
The synthesis of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate typically involves the reaction of thieno[2,3-b]thiopyran derivatives with 2,4-dichlorobenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate: This compound has a similar thieno[2,3-b]thiopyran ring system but with a different substituent.
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate: Another similar compound with a different benzoate moiety.
The uniqueness of this compound lies in its specific structure and the resulting properties, which may offer distinct advantages in certain applications.
Properties
IUPAC Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,4-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O4S2/c15-8-1-2-9(11(16)7-8)13(17)20-12-4-6-22(18,19)14-10(12)3-5-21-14/h1-3,5,7,12H,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRUZEHDGNVJBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1OC(=O)C3=C(C=C(C=C3)Cl)Cl)C=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142660 | |
Record name | 5,6-Dihydro-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343373-81-9 | |
Record name | 5,6-Dihydro-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343373-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydro-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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